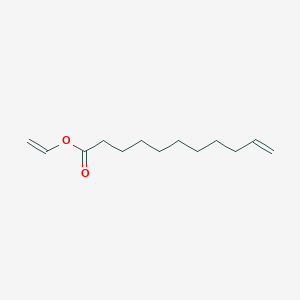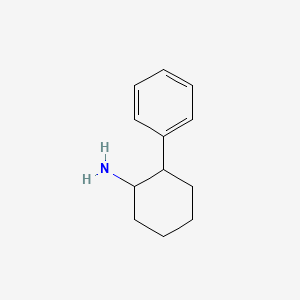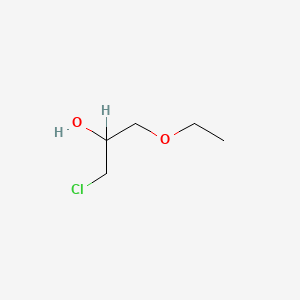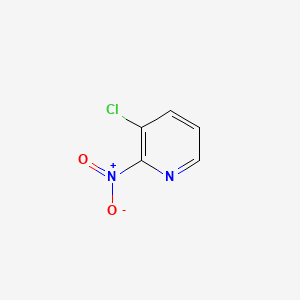
2-Methyl-5-(4-methylphenyl)-1-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(4-methylphenyl)-1-pentene is an organic compound with a unique structure that includes a pentene chain substituted with methyl and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylphenyl)-1-pentene can be achieved through several methods. One common approach involves the alkylation of 4-methylphenylacetylene with 2-methyl-1-pentene under catalytic conditions. This reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using a solvent like toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(4-methylphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium or platinum catalyst is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions can introduce new groups to the aromatic ring using reagents like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include 2-Methyl-5-(4-methylphenyl)-1-pentanol, 2-Methyl-5-(4-methylphenyl)-1-pentanone, and corresponding carboxylic acids.
Reduction: The major product is 2-Methyl-5-(4-methylphenyl)pentane.
Substitution: Various substituted derivatives of the aromatic ring, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(4-methylphenyl)-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(4-methylphenyl)-1-pentene involves its interaction with various molecular targets. The double bond in the pentene chain and the aromatic ring provide sites for chemical reactions. The compound can participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-phenyl-1-pentene
- 2-Methyl-5-(4-chlorophenyl)-1-pentene
- 2-Methyl-5-(4-methoxyphenyl)-1-pentene
Uniqueness
2-Methyl-5-(4-methylphenyl)-1-pentene is unique due to the presence of both a methyl group and a methylphenyl group, which influence its reactivity and properties. The specific arrangement of these groups can lead to distinct chemical behavior compared to similar compounds.
Eigenschaften
IUPAC Name |
1-methyl-4-(4-methylpent-4-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11(2)5-4-6-13-9-7-12(3)8-10-13/h7-10H,1,4-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKCKIWOJXTRFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341874 |
Source


|
| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74672-08-5 |
Source


|
| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














